1,2-Oxazole-3,5-dicarboxylic acid
CAS No.: 89379-30-6
Cat. No.: VC16017377
Molecular Formula: C5H3NO5
Molecular Weight: 157.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89379-30-6 |
|---|---|
| Molecular Formula | C5H3NO5 |
| Molecular Weight | 157.08 g/mol |
| IUPAC Name | 1,2-oxazole-3,5-dicarboxylic acid |
| Standard InChI | InChI=1S/C5H3NO5/c7-4(8)2-1-3(5(9)10)11-6-2/h1H,(H,7,8)(H,9,10) |
| Standard InChI Key | OSKMGGSWKBKSMF-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(ON=C1C(=O)O)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The 1,2-oxazole core consists of an oxygen atom at position 1 and a nitrogen atom at position 2, forming a planar aromatic heterocycle. The two carboxylic acid groups at positions 3 and 5 introduce strong hydrogen-bonding capacity and polarity. X-ray diffraction studies of analogous compounds, such as 5-methyl-1,2-oxazole-3-carboxylic acid, reveal near-planar arrangements of non-hydrogen atoms, with carboxylic oxygen atoms deviating minimally (≤0.075 Å) from the ring plane . This planarity facilitates π-π stacking interactions, as observed in crystal structures where dimers form via O–H···O hydrogen bonds and centroid distances of 3.234 Å .
Key Physicochemical Parameters
The compound’s properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₅H₃NO₅ | |
| Molecular weight | 157.08 g/mol | |
| LogP (partition coefficient) | -0.04 | |
| Polar surface area | 101 Ų | |
| Hydrogen bond donors | 2 | |
| Hydrogen bond acceptors | 5 | |
| Rotatable bonds | 2 |
The low LogP value indicates high hydrophilicity, while the polar surface area suggests limited membrane permeability, aligning with its role in aqueous-phase reactions .
Synthetic Pathways
Cyclization of β-Enamino Ketoesters
A classical route involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. This method, adapted from Rosa et al., proceeds via intermediates A–C (Scheme 1) :
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Condensation of β-enamino ketoester (3a) with hydroxylamine forms intermediate A.
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Elimination of dimethylamine yields intermediate B, which undergoes cyclization to C.
This pathway is regioselective, favoring 3,5-substitution due to electronic and steric factors.
Direct Synthesis from Carboxylic Acids
A recent advancement employs triflylpyridinium reagents to activate carboxylic acids, enabling one-pot oxazole formation. Key steps include :
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Acylpyridinium salt formation: Reaction of carboxylic acid (1a) with DMAP-Tf generates a reactive intermediate.
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Nucleophilic attack: Isocyanoacetates or tosylmethyl isocyanide (2a) attack the activated intermediate.
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Cyclization: Intramolecular dehydration yields 4,5-disubstituted oxazoles (3aa–3sb) with yields up to 94% .
This method is scalable and tolerant of functional groups, including halogens and bulky substituents .
Functional Applications
Bioactive Molecule Synthesis
1,2-Oxazole-3,5-dicarboxylic acid derivatives exhibit inhibitory activity against monoamine oxidase (MAO), a therapeutic target for neurological disorders . The carboxylic acid groups enhance metal coordination, enabling applications in:
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Transition metal complexes: As multidentate ligands for catalytic or magnetic materials .
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Prodrug synthesis: Gram-scale production of 5-aminolevulinic acid (5-ALA), an FDA-approved prodrug for photodynamic therapy .
Late-Stage Functionalization
The compound’s reactivity enables modifications of bioactive scaffolds:
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Estrone derivatives: Incorporation into steroid frameworks for anticancer agent development .
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Lipoic acid analogs: Synthesis of antioxidants with improved bioavailability .
Stability and Reactivity
Reactivity in Solution
In aqueous media, the compound exists as a zwitterion, with pKa values approximating 2.1 (carboxylic acid) and 4.7 (oxazole nitrogen protonation) . This pH-dependent behavior influences its solubility and metal-binding capacity.
Industrial and Environmental Considerations
Scalability and Cost
The triflylpyridinium-mediated synthesis offers advantages for industrial use:
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